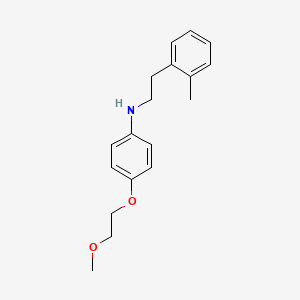![molecular formula C19H25NO2 B1385572 3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040694-88-9](/img/structure/B1385572.png)
3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 3-isobutoxyaniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline can be compared to other similar compounds, such as:
3-Isobutoxy-N-[2-(4-chlorophenoxy)ethyl]aniline: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can lead to different chemical properties and reactivity.
3-Isobutoxy-N-[2-(4-ethoxyphenoxy)ethyl]aniline: The presence of an ethoxy group instead of a methyl group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its chemical and biological behavior.
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)14-22-19-6-4-5-17(13-19)20-11-12-21-18-9-7-16(3)8-10-18/h4-10,13,15,20H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHIQQZQRDETIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline](/img/structure/B1385489.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline](/img/structure/B1385498.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline](/img/structure/B1385499.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline](/img/structure/B1385503.png)
![3-Chloro-4-methoxy-N-[2-(phenethyloxy)benzyl]-aniline](/img/structure/B1385504.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)

![N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385508.png)
![[2-(Isopentyloxy)phenyl]-N-methylmethanamine](/img/structure/B1385510.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)
